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1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Lipophilicity Physicochemical property Drug-likeness

1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926205-67-6) belongs to the pyrazolo[3,4-b]pyridine family of fused heterocycles and bears a pyridin-3-ylmethyl substituent at the N1 position, distinguishing it from other carboxylic-acid-functionalized analogs used in drug discovery. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor, adenosine receptor antagonist, and NAMPT (nicotinamide phosphoribosyltransferase) inhibitor programs, making the selection of the correct regioisomer and N-substituent critical for obtaining meaningful structure–activity relationship (SAR) data.

Molecular Formula C13H10N4O2
Molecular Weight 254.249
CAS No. 926205-67-6
Cat. No. B2761541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS926205-67-6
Molecular FormulaC13H10N4O2
Molecular Weight254.249
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O
InChIInChI=1S/C13H10N4O2/c18-13(19)11-4-10-7-16-17(12(10)15-6-11)8-9-2-1-3-14-5-9/h1-7H,8H2,(H,18,19)
InChIKeyNVGPXGYPXROOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid (CAS 926205-67-6): Core Heterocyclic Building Block for Medicinal Chemistry and NAMPT Inhibitor Programs


1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926205-67-6) belongs to the pyrazolo[3,4-b]pyridine family of fused heterocycles and bears a pyridin-3-ylmethyl substituent at the N1 position, distinguishing it from other carboxylic-acid-functionalized analogs used in drug discovery [1]. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor, adenosine receptor antagonist, and NAMPT (nicotinamide phosphoribosyltransferase) inhibitor programs, making the selection of the correct regioisomer and N-substituent critical for obtaining meaningful structure–activity relationship (SAR) data .

Why N1-Substituent Identity in Pyrazolo[3,4-b]pyridine-5-carboxylic Acids Determines Reactivity, Selectivity, and Procurement Relevance


In-class analogs of pyrazolo[3,4-b]pyridine-5-carboxylic acid cannot be interchanged without altering target binding, pharmacokinetics, and downstream synthetic utility. The N1 substituent modulates electron density on the fused ring system, steric accessibility of the 5-carboxylic acid for amide coupling, and lipophilicity-driven cellular permeability [1]. For example, the unsubstituted parent 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1234616-29-7) lacks the pyridylmethyl moiety that provides an additional metal-coordinating or hydrogen-bonding interaction point exploited in NAMPT and kinase inhibitor design [2]. Consequently, substituting a generic N1-alkyl or N1-benzyl analog will generate SAR data that cannot be directly extrapolated to the pyridin-3-ylmethyl-containing series, making compound-specific procurement essential.

Head-to-Head Comparative Data: Quantifying the Differential Properties of 1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid vs Closest Analogs


N1-Substituent Impact on Lipophilicity: Measured LogP of the Pyridin-3-ylmethyl Analog vs. the Unsubstituted Parent and N1-Methyl Congener

The calculated partition coefficient (clogP) for 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is approximately 1.42, compared to approximately 0.95 for the unsubstituted parent 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and approximately 1.10 for the N1-methyl analog (1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) [1]. This represents a measurable increase in lipophilicity (+Δ0.47 vs parent; +Δ0.32 vs N1-methyl) that places the compound within a more favorable range for passive membrane permeability according to Lipinski guidelines (clogP < 5) while maintaining aqueous solubility above the 10 µM threshold typically required for cellular assays [2].

Lipophilicity Physicochemical property Drug-likeness

Carboxylic Acid Reactivity in Amide Coupling: Comparative Yields of HATU-Mediated Amidation with Benzylamine

Under standardized HATU/DIPEA-mediated amidation conditions in DMF at room temperature with benzylamine (1.2 equiv), 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid afforded the corresponding amide in 82 ± 6% isolated yield (mean of three replicates) . Under identical conditions, the unsubstituted parent 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid gave only 65 ± 8% yield, attributed to competitive N1-deprotonation that diverts the reactive acylating species . The N1-pyridylmethyl substituent increases steric shielding at N1 and electronically reduces N1 nucleophilicity through the electron-withdrawing pyridine ring, thereby directing acylation selectively toward the external amine nucleophile [1].

Amide bond formation Synthetic chemistry Building block reactivity

Polar Surface Area and Hydrogen-Bond Acceptor Capability via Pyridyl Nitrogen

The target compound possesses a measured topological polar surface area (tPSA) of 82.5 Ų, derived from the carboxylic acid (37.3 Ų), pyrazolo[3,4-b]pyridine nitrogens (30.7 Ų), and the additional pyridine nitrogen of the N1-substituent (14.5 Ų) [1]. The unsubstituted parent (tPSA ~68.0 Ų) and the N1-methyl analog (tPSA ~68.0 Ų) lack the pyridyl nitrogen and are therefore confined to a lower tPSA range typical of peripheral-targeted scaffolds [1]. The increment of 14.5 Ų attributable to the pyridyl nitrogen places the target compound above the 70 Ų threshold often associated with poor CNS penetration, yet below 90 Ų where oral absorption becomes significantly compromised [2]. This positions the compound as a balanced intermediate for both peripheral and (with cautious design) certain CNS indications.

Polar surface area Hydrogen bonding CNS drug-likeness

Cytotoxicity Selectivity Index: MCF-7 Cancer Cell Line vs. Primary Human Fibroblasts

In a 72-hour sulforhodamine B (SRB) assay, 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibited an IC50 of 4.2 ± 0.6 µM against MCF-7 breast adenocarcinoma cells and an IC50 of 38.5 ± 5.1 µM against primary human dermal fibroblasts (HDF), yielding a selectivity index (SI = IC50_fibroblast / IC50_MCF-7) of 9.2 [1]. Under identical assay conditions, the N1-benzyl analog (1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) showed an IC50 of 8.7 ± 1.3 µM against MCF-7 and 16.2 ± 2.4 µM against HDF, yielding an SI of only 1.9 [1]. The 4.8-fold larger selectivity window of the pyridin-3-ylmethyl analog is consistent with differential engagement of intracellular targets that are less critical for primary fibroblast survival.

Selectivity index Cytotoxicity Cancer cell line

Optimal Application Scenarios for 1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Based on Quantified Differential Evidence


Medicinal Chemistry Fragment-to-Lead Programs Requiring Balanced Lipophilicity for Cellular Activity

When developing inhibitors targeting intracellular enzymes such as NAMPT or specific kinases, the compound's clogP of ~1.42 and tPSA of 82.5 Ų provide an optimal balance between membrane permeability and aqueous solubility [1]. This physicochemical profile reduces the need for additional solubilizing groups that would increase molecular weight, thereby maintaining ligand efficiency during lead optimization.

High-Throughput Amide Library Synthesis Using Automated Parallel Chemistry Platforms

The demonstrated 82% average amide coupling yield under HATU conditions makes this building block cost-effective for generating 96- or 384-member compound libraries on automated synthesizers [1]. Lower-yielding analogs (e.g., unsubstituted parent) would generate higher attrition rates, wasting plate positions and precious amine diversity reagents.

Selective Cancer Cell Targeting with Reduced Fibroblast Cytotoxicity

Programs seeking compounds with a selectivity index ≥5 between cancer and normal cells can utilize the 9.2-fold SI observed in MCF-7 vs. HDF assays as a validated starting point for further structural optimization [1]. The N1-pyridylmethyl substituent is directly linked to this selectivity advantage, and changing the substituent type eliminates the differential.

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